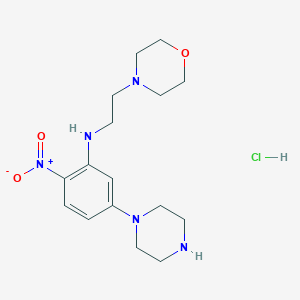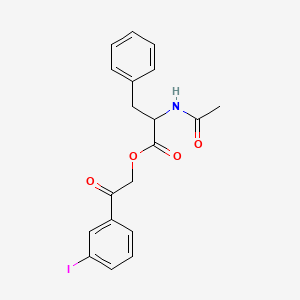
N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride
Overview
Description
N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride: is a complex organic compound that features both morpholine and piperazine rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine and piperazine intermediates. The general synthetic route includes:
Formation of Morpholine Intermediate: This step involves the reaction of diethanolamine with sulfuric acid to form morpholine.
Nitration: The morpholine intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Piperazine Ring Formation: The nitrated morpholine is reacted with ethylenediamine to form the piperazine ring.
Final Coupling: The piperazine intermediate is coupled with aniline under acidic conditions to form the final product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring, where halogen atoms can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Hydrolysis: Strong acids or bases, water.
Major Products
Reduction: Formation of N-(2-morpholin-4-ylethyl)-2-amino-5-piperazin-1-ylaniline.
Substitution: Various substituted aniline derivatives.
Hydrolysis: Breakdown into morpholine, piperazine, and aniline derivatives.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride involves its interaction with specific molecular targets within the cell. The compound is known to:
Bind to Receptors: It can bind to various receptors in the nervous system, modulating their activity.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic pathways.
Alter Cellular Signaling: By interacting with signaling molecules, it can alter cellular responses and functions.
Comparison with Similar Compounds
N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride is unique due to its dual morpholine and piperazine rings, which confer distinct pharmacological properties. Similar compounds include:
N-(2-morpholin-4-ylethyl)-2-nitrobenzamide: Shares the morpholine and nitro groups but lacks the piperazine ring.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring but has a different core structure.
2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: Another morpholine derivative with distinct pharmacological activities.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3.ClH/c22-21(23)16-2-1-14(20-7-3-17-4-8-20)13-15(16)18-5-6-19-9-11-24-12-10-19;/h1-2,13,17-18H,3-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICOTBWQUKZEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3981382.png)
![(4-fluoro-3-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B3981392.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B3981419.png)
![4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B3981423.png)
![N-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3981430.png)
![1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981449.png)
![methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate](/img/structure/B3981465.png)
![2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B3981470.png)
![ethyl 6-benzoyl-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3981477.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-chloro-2-nitrobenzamide](/img/structure/B3981485.png)
![Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate](/img/structure/B3981501.png)
![Methyl 2-[(3,4-dimethylbenzoyl)amino]-4-methylpentanoate](/img/structure/B3981507.png)
